molecular formula C21H26O10 B1213402 Bruceolide CAS No. 25514-28-7

Bruceolide

Cat. No.: B1213402
CAS No.: 25514-28-7
M. Wt: 438.4 g/mol
InChI Key: YLWQKYSDNGHLAO-PWRINDRCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bruceolide involves a biomimetic and asymmetric approach. Key steps include Sharpless asymmetric dihydroxylation and Lewis acid-catalyzed cyclopenta[b]annulation. Additionally, intramolecular rhodium carbenoid C–H insertion and highly regioselective gem-dimethylation reactions are crucial in the synthetic pathway.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as Bischofia javanica, followed by purification processes. Alternatively, synthetic methods can be scaled up using the aforementioned reaction conditions to produce this compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions: Bruceolide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Comparison with Similar Compounds

  • Bruceoside-A
  • Brusatol
  • Bruceantin

Comparison: Bruceolide is unique among quassinoids due to its specific structural features and biological activities. While Bruceoside-A and Brusatol also exhibit antimalarial properties, this compound has shown a broader spectrum of activity, including significant anticancer and antiviral effects . Bruceantin, another related compound, is primarily known for its anticancer activity but lacks the antiviral properties seen in this compound .

This compound’s diverse biological activities and unique structural characteristics make it a compound of significant interest in various fields of scientific research.

Biological Activity

Bruceolide is a quassinoid compound primarily isolated from the plants Brucea javanica and Brucea sumatrana. This compound has garnered attention due to its notable biological activities, particularly its antimalarial and antitumor properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the chemical formula C21H26O10C_{21}H_{26}O_{10} and is classified as a quassinoid, a class of compounds known for their potent biological activities. Its structure is characterized by a complex arrangement that contributes to its pharmacological effects.

Antimalarial Activity

This compound exhibits significant antimalarial activity, particularly against Plasmodium falciparum, the parasite responsible for malaria. Research has demonstrated that this compound and its derivatives can inhibit protein synthesis in malaria parasites more effectively than nucleic acid synthesis, making them potential candidates for malaria treatment.

Table 1: Antimalarial Activity of this compound and Derivatives

CompoundIC50 (pg/ml)Activity Level
This compound0.451Moderate
Bruceantin0.0027Highly Potent
Acylated DerivativesVariesEnhanced Activity

Note: IC50 values indicate the concentration required to inhibit 50% of the target activity.

Antitumor Activity

In addition to its antimalarial properties, this compound has been studied for its antitumor effects, particularly in colorectal cancer (CRC). Recent studies have shown that this compound can suppress tumor growth significantly in vivo, with mechanisms involving the inhibition of protein synthesis and interference with oncogenic signaling pathways.

Case Study: Colorectal Cancer Model

A study conducted on mouse models demonstrated that administration of this compound resulted in over 80% tumor growth suppression. The compound was found to inhibit the activation of STAT3, a transcription factor associated with cancer progression. The following observations were made:

  • Dosage: Mice were treated with varying doses (4 mg/kg, 6 mg/kg, and 8 mg/kg).
  • Results: Significant tumor size reduction was noted in treated groups compared to control.
  • Mechanism: Inhibition of downstream targets such as MCL-1 and survivin was confirmed through immunoblot analysis.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis: this compound disrupts the protein synthesis machinery in both cancer cells and malaria parasites.
  • Targeting Oncogenic Pathways: It specifically inhibits pathways such as STAT3, which are crucial for cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation: Some studies suggest that this compound may also affect ROS signaling pathways, contributing to its cytotoxic effects.

Comparative Analysis with Other Quassinoids

This compound's efficacy is often compared with other quassinoids like brusatol and bruceantin. While this compound shows moderate activity against malaria and cancer cells, brusatol is significantly more potent in both areas.

Table 2: Comparative Efficacy of Quassinoids

CompoundAntimalarial IC50 (pg/ml)Antitumor Activity
This compound0.451Moderate
Brusatol0.0015Highly Potent
Bruceantin0.0027Highly Potent

Properties

IUPAC Name

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3,10,15,16-tetrahydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-7-8-4-10-20-6-30-21(18(28)29-3,15(20)13(25)17(27)31-10)16(26)12(24)14(20)19(8,2)5-9(22)11(7)23/h8,10,12-16,23-26H,4-6H2,1-3H3/t8-,10+,12+,13+,14+,15+,16-,19-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWQKYSDNGHLAO-PWRINDRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)O)(OC5)C(=O)OC)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)O)(OC5)C(=O)OC)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948401
Record name Bruceolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25514-28-7
Record name Picras-3-en-21-oic acid, 13,20-epoxy-3,11,12,15-tetrahydroxy-2,16-dioxo-, methyl ester, (11β,12α,15β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25514-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bruceolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025514287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bruceolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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